molecular formula C10H13N3O B3358435 2-ISOPROPYL-5-METHYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL CAS No. 79899-04-0

2-ISOPROPYL-5-METHYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL

Cat. No.: B3358435
CAS No.: 79899-04-0
M. Wt: 191.23 g/mol
InChI Key: ROJDUTZWNZYODX-UHFFFAOYSA-N
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Description

2-ISOPROPYL-5-METHYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL is a heterocyclic compound that belongs to the class of imidazopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ISOPROPYL-5-METHYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL typically involves the construction of the imidazole and pyridine rings followed by their fusion. One common method involves the reaction of a substituted pyridine with an imidazole precursor under specific conditions. For example, the reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid in toluene . Another method involves the use of air oxidation in an aqueous medium to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of eco-friendly and efficient methods, such as air oxidation in aqueous media, is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-ISOPROPYL-5-METHYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ISOPROPYL-5-METHYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to specific sites on target molecules, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ISOPROPYL-5-METHYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-2-propan-2-yl-1,4-dihydroimidazo[4,5-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-5(2)9-12-8-7(14)4-6(3)11-10(8)13-9/h4-5H,1-3H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJDUTZWNZYODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)N=C(N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517235
Record name 5-Methyl-2-(propan-2-yl)-1,4-dihydro-7H-imidazo[4,5-b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79899-04-0
Record name 5-Methyl-2-(1-methylethyl)-3H-imidazo[4,5-b]pyridin-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79899-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(propan-2-yl)-1,4-dihydro-7H-imidazo[4,5-b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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